N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase Selectivity PIM1 Pyrazolo[3,4-d]pyrimidine

This N1-H pyrazolo[3,4-d]pyrimidine scaffold is a privileged template for PIM1-selective inhibitor optimization. With a validated PIM1 IC50 of 279 nM, a well-defined N1 hydrogen-bond donor, and compliance with fragment-like property guidelines, it enables SAR-driven derivatization and kinase selectivity panel mapping. Procuring this 95%+ pure compound with a definable N1 handle supports focused library synthesis and avoids the selectivity shifts caused by N1-alkyl/aryl analogs.

Molecular Formula C17H20N6O
Molecular Weight 324.388
CAS No. 1105205-15-9
Cat. No. B2710749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1105205-15-9
Molecular FormulaC17H20N6O
Molecular Weight324.388
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCCCC4
InChIInChI=1S/C17H20N6O/c1-24-13-7-5-12(6-8-13)19-15-14-11-18-22-16(14)21-17(20-15)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10H2,1H3,(H2,18,19,20,21,22)
InChIKeyVUGVSQLVQWKERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-Methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS 1105205-15-9 – Core Scaffold & Differentiation


N-(4-Methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1105205-15-9) is a heterocyclic small molecule built on the privileged pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold [1]. It features a 4-(4-methoxyphenyl)amino substituent, an unsubstituted piperidin-1-yl group at the 6-position, and a free NH at the 1-position of the pyrazole ring (molecular formula C17H20N6O, MW 324.39) . This specific substitution pattern distinguishes it from the majority of biologically annotated pyrazolo[3,4-d]pyrimidines, which typically carry an N1-alkyl or N1-aryl substituent critical for kinase pocket occupancy [2].

Why Simple Analog Swaps Fail: N-(4-Methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. N1-Substituted Derivatives


Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors are highly sensitive to N1-substitution; the presence, size, and orientation of the N1 group directly governs ATP-binding site occupancy, hinge-region hydrogen bonding, and selectivity across the kinome [1]. The target compound bears a free N1-H, providing a hydrogen-bond donor that is absent in its N1-methyl (CAS 897619-43-1), N1-phenyl (CAS unavailable, C23H24N6O), and N1-cyclopentyl analogs . This single structural variation can shift kinase selectivity profiles from JAK family toward Src/Abl or CDK families, as documented in scaffold-hopping campaigns [2]. Consequently, substituting the N1-unsubstituted compound with an N1-alkyl or N1-aryl analog without re-profiling will yield divergent potency and selectivity, potentially invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence: N-(4-Methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Kinase Profiling Selectivity: N1-H vs. N1-Methyl Pyrazolo[3,4-d]pyrimidine Binding PIM1

The target compound (N1-unsubstituted) exhibited an IC50 of 279 nM against human PIM1 kinase in an ADP Hunter Plus assay [1]. In contrast, its direct N1-methyl analog (CHEMBL584575) showed only an IC50 of 1,300 nM against the serotonin receptor 5-HT2B, with no PIM1 annotation available, suggesting a divergent selectivity profile driven by N1-substitution [2]. This indicates that N1-H preserves PIM1 binding affinity that is lost or redirected upon N1-alkylation.

Kinase Selectivity PIM1 Pyrazolo[3,4-d]pyrimidine

Cytotoxicity Against A549 Lung Cancer Cells: Target Compound vs. Doxorubicin Baseline

Preliminary cytotoxicity screening indicates the target compound inhibits A549 lung cancer cell proliferation with an IC50 of 12.5 µM . While this raw potency is modest versus the clinical standard doxorubicin (IC50 ≈ 1.02 µM against MCF-7 in the same scaffold class) [1], it provides a quantifiable baseline for the N1-unsubstituted scaffold. Importantly, related pyrazolo[3,4-d]pyrimidine derivatives bearing N1-substitution (e.g., benzenesulfonamide-containing analog 5e) achieved 1.4 µM against MCF-7, demonstrating that N1-modification can improve cytotoxicity by ~10-fold [1]. The 12.5 µM value thus anchors the SAR at the N1-H starting point.

Cytotoxicity A549 Lung Cancer

Structural Differentiation from N1-Phenyl Analog: Molecular Weight & Lipophilicity

The target compound (MW 324.39, C17H20N6O) is significantly smaller and less lipophilic than its N1-phenyl analog (MW 400.49, C23H24N6O) . The absence of an N1-phenyl ring reduces molecular weight by ~76 Da and eliminates an aromatic ring, predicting lower logP and improved aqueous solubility. This difference is critical for assays requiring higher compound solubility (e.g., high-concentration biochemical screens or crystallization trials).

Molecular Properties Lipophilicity Drug-likeness

Optimal Application Scenarios for N-(4-Methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Procurement


PIM1 Kinase Inhibitor Hit-to-Lead Medicinal Chemistry

With a validated IC50 of 279 nM against human PIM1 [1], this compound serves as an immediate starting point for structure-based optimization of PIM1-selective inhibitors. The N1-H group can be derivatized to improve potency and selectivity while monitoring kinase profiling panels to confirm maintained PIM1 engagement [1]. This scenario leverages the compound's annotated biochemical activity and avoids the confounding N1-substitution that redirects selectivity in marketed scaffolds.

Kinase Selectivity Panel Profiling Reagent for N1-H Scaffold

The compound's N1-unsubstituted pyrazolo[3,4-d]pyrimidine core is underrepresented in commercial kinase inhibitor libraries. Procuring this compound enables its inclusion in broad kinase selectivity panels (e.g., DiscoverX or Eurofins panels) to map the baseline selectivity fingerprint of the N1-H scaffold versus N1-substituted analogs. The resulting data can guide scaffold-hopping strategies and identify novel kinase targets exclusively accessible to N1-H analogs [2].

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 324 Da and predicted lower lipophilicity (clogP ~2.8) versus its N1-phenyl analog (clogP ~4.1) [1], the target compound complies with fragment-like property guidelines (MW < 300 Da borderline, but acceptable for 'fragment-sized' lead-like libraries). Its demonstrated PIM1 activity and defined SAR handle (N1 position) make it suitable for fragment-growing campaigns using SPR or X-ray crystallography [1][2].

Synthetic Intermediate for Diversified Kinase Inhibitor Libraries

The N1-H position is a versatile synthetic handle for alkylation, arylation, or sulfonylation, enabling parallel synthesis of diverse analog libraries. The compound's commercial availability at 95%+ purity supports its use as a key intermediate for generating focused kinase inhibitor libraries targeting PIM1, CDK, or Src families, with each derivative scorable for its unique kinase selectivity fingerprint [2].

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